Bienvenue dans la boutique en ligne BenchChem!

(R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol

ACC1 inhibition Chiral SAR NSCLC

(R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol (CAS 1434652-66-0) is a chiral secondary alcohol with the molecular formula C₁₄H₂₀O₄ and a molecular weight of 252.31 g/mol. It possesses a single stereogenic centre in the (R)-configuration, distinguishing it from its racemic mixture (CAS 1434652-62-6) and (S)-enantiomer (CAS 2131091-23-9).

Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
CAS No. 1434652-66-0
Cat. No. B3103255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol
CAS1434652-66-0
Molecular FormulaC14H20O4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(CO)OC2CCOCC2
InChIInChI=1S/C14H20O4/c1-16-13-5-3-2-4-12(13)14(10-15)18-11-6-8-17-9-7-11/h2-5,11,14-15H,6-10H2,1H3/t14-/m0/s1
InChIKeyDBNLRXIWDMHQDJ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol (CAS 1434652-66-0): Chiral Intermediate for ACC-Targeted Clinical Candidates


(R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol (CAS 1434652-66-0) is a chiral secondary alcohol with the molecular formula C₁₄H₂₀O₄ and a molecular weight of 252.31 g/mol . It possesses a single stereogenic centre in the (R)-configuration, distinguishing it from its racemic mixture (CAS 1434652-62-6) and (S)-enantiomer (CAS 2131091-23-9). This compound is primarily deployed as a key synthetic intermediate in the preparation of acetyl-CoA carboxylase (ACC) inhibitors—specifically the clinical-stage candidates GS-0976 (Firsocostat, ND-630) and the preclinical agent ND-646 [1].

Why the (R)-Configuration of CAS 1434652-66-0 Cannot Be Replaced by Racemate or S-Enantiomer in ACC Inhibitor Synthesis


Sourcing the incorrect stereoisomer or the racemate of 2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol introduces a chiral mismatch that propagates into the final ACC inhibitor scaffold. Structure-activity relationship (SAR) studies on the downstream product ND-646 have explicitly demonstrated that the (R)-configuration at this benzylic alcohol centre is vital for enzymatic inhibition; the corresponding (S)-enantiomer (S)-A1 exhibited poor ACC1 inhibitory activity [1]. Similarly, the S-enantiomer of the final drug Firsocostat (ND-630 S enantiomer) is documented as the 'less active' form . Substitution with the racemate (CAS 1434652-62-6) therefore dilutes the active enantiomer and introduces an impurity that complicates downstream chiral purification, directly impacting synthetic yield and the pharmacological integrity of the final molecule.

Quantitative Differentiation: CAS 1434652-66-0 vs. Racemate and (S)-Enantiomer


Enantiomer-Dependent ACC1 Inhibitory Activity: (R) vs. (S) Configuration

The (R)-configuration of this intermediate is essential for the biological activity of the derived ACC inhibitor ND-646. In SAR studies, ND-646 (R-configuration) and its derivatives showed potent ACC1 inhibition with IC50 values in the range of 3–10 nM, whereas the (S)-enantiomer (S)-A1 demonstrated poor ACC1 inhibitory activity [1]. This establishes that procurement of the (R)-isomer is a prerequisite for synthesizing pharmacologically active ACC inhibitors; use of the (S)-enantiomer (CAS 2131091-23-9) leads to an inactive final compound.

ACC1 inhibition Chiral SAR NSCLC

Synthetic Yield Advantage: Chiral Resolution vs. Racemic Synthesis Routes

The synthesis of the (R)-enantiomer via chiral preparative HPLC resolution achieves a significantly higher isolated yield (52%) compared to the standard racemic synthesis route, which yields the racemic mixture at only 30% under Lewis acid (Al(OTf)₃) catalysis . Furthermore, earlier patent methods for the racemate reported total yields as low as 6.8% over multiple steps [1]. The chiral resolution route thus provides a 1.73-fold yield improvement over the contemporary racemic synthesis and an even larger advantage over legacy methods, translating to lower cost-per-gram of the active enantiomer.

Chiral resolution yield Synthetic efficiency Process chemistry

Pivotal Intermediate Status: Dual Utility in GS-0976 (Firsocostat) and ND-646 Synthesis

CAS 1434652-66-0 is explicitly identified as a critical intermediate for two high-value ACC-targeted therapeutic programs: GS-0976 (Firsocostat), a Phase II clinical candidate for NASH being developed by Gilead Sciences, and ND-646, a preclinical ACC1 inhibitor with demonstrated anti-tumor efficacy in lung cancer models [1]. In contrast, the racemate (CAS 1434652-62-6) is not documented as a direct intermediate for either program without additional chiral separation, and the (S)-enantiomer has no reported utility in these synthetic pathways. This dual-program relevance makes the (R)-enantiomer the preferred procurement choice for laboratories engaged in ACC inhibitor research.

ACC inhibitor intermediate NASH Non-small-cell lung cancer

Commercial Purity Availability: (R)-Enantiomer vs. Racemate Specification

Multiple reputable vendors supply the (R)-enantiomer (CAS 1434652-66-0) at defined purity specifications of 97–98% (HPLC) with confirmed chiral identity, supported by batch-specific NMR, HPLC, and LC-MS spectral data . The racemic mixture (CAS 1434652-62-6) is also available at similar chemical purity (95–98%), but this purity metric does not reflect enantiomeric composition—the racemate inherently contains 50% of the inactive (S)-enantiomer. The (R)-enantiomer thus provides a 2-fold effective concentration of the desired stereoisomer per unit mass purchased, directly impacting the atom economy of downstream coupling reactions.

Enantiomeric purity Vendor specification Quality control

Physical Property Equivalence Masks Critical Functional Difference

Predicted physicochemical properties—boiling point, density, LogP, and pKa—are effectively identical across the (R)-enantiomer, (S)-enantiomer, and racemic mixture due to their identical molecular formula and connectivity . All three forms share predicted values of boiling point 407.2±45.0 °C, density 1.14±0.1 g/cm³, LogP 1.29, and pKa 14.18±0.10. This superficial equivalence creates a procurement hazard: selection based solely on physical property specifications fails to distinguish between forms, yet only the (R)-enantiomer yields biologically active downstream products. Users must therefore specify CAS 1434652-66-0 explicitly, as physical property-based specifications are non-differentiating.

Physicochemical properties Predicted data Enantiomer differentiation

Optimal Procurement and Application Scenarios for (R)-2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol (CAS 1434652-66-0)


Synthesis of Firsocostat (GS-0976/ND-630) for NASH Drug Development

CAS 1434652-66-0 serves as the direct chiral building block for Firsocostat, a clinical-stage ACC inhibitor developed by Gilead Sciences for non-alcoholic steatohepatitis (NASH). The IUPAC nomenclature of Firsocostat explicitly incorporates the (R)-configured benzylic ether derived from this intermediate [1]. The compound's role in a Phase II clinical candidate makes it essential for medicinal chemistry laboratories engaged in NASH research, process chemistry optimization, or generic API development. Procuring the (R)-enantiomer avoids the need for in-house chiral separation of the racemate, which would otherwise require preparative chiral HPLC infrastructure and reduce overall yield by approximately 50%.

Preparation of ND-646 and Derivatives for Oncology ACC1 Inhibitor Research

ND-646, a potent ACC1 inhibitor with demonstrated anti-tumor activity in preclinical NSCLC models (tumor volume reduction of ~2/3 in xenograft studies), is synthesized from this intermediate [2]. SAR studies confirm that the (R)-configuration is vital for ACC1 inhibition (IC50 3–10 nM for ND-646), while the (S)-enantiomer derivative (S)-A1 shows poor activity [3]. Laboratories synthesizing ND-646 analogs for structure-activity relationship exploration must therefore use the (R)-enantiomer exclusively to generate pharmacologically meaningful data.

Multi-Program ACC Inhibitor Intermediate Stocking for CROs and Research Hubs

For contract research organizations (CROs) and centralized compound management facilities supporting multiple ACC-targeted programs, CAS 1434652-66-0 represents a dual-use intermediate. Its validated utility in both the GS-0976 (NASH) and ND-646 (oncology) synthetic pathways means a single inventory line serves two therapeutic areas [1][2]. This consolidation reduces procurement overhead relative to stocking the racemate—which would require additional chiral separation capacity—or maintaining separate enantiomer inventories. Multi-gram to kilogram quantities are commercially available from vendors such as Fluorochem and CookeChem at 97–98% purity .

Process Chemistry Optimization: Benchmarking Novel Chiral Synthesis Routes

The known synthetic routes to this compound provide clear benchmarks for process chemistry innovation. The standard chiral HPLC resolution achieves 52% isolated yield , while the racemic Al(OTf)₃-catalyzed route yields 30% , and legacy patent methods (CN108290902) reported only 6.8% overall yield [1]. These well-characterized baselines enable rigorous quantitative comparison when evaluating novel enzymatic resolution, asymmetric synthesis, or chemoenzymatic approaches. Researchers developing new chiral methodologies can use these established yields as performance benchmarks to demonstrate improved synthetic efficiency.

Quote Request

Request a Quote for (R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.